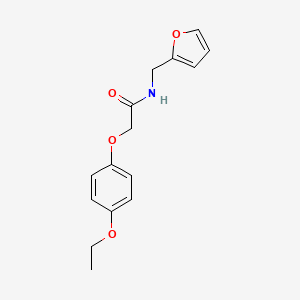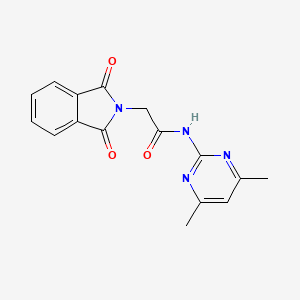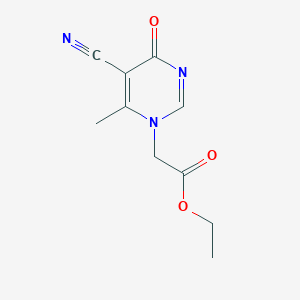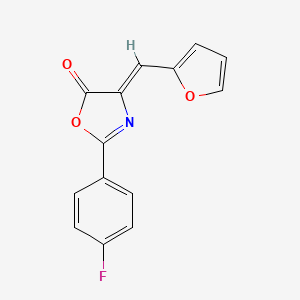
2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide derivatives are significant in various fields of chemistry and pharmacology due to their diverse biological activities and applications in drug design and material science. Compounds like "2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide" are synthesized for exploring their potential in these areas, focusing on their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves reactions between specific phenols and chloroacetamides in the presence of catalysts such as potassium carbonate and solvents like N,N-dimethylformamide (DMF). For example, N-methyl-2-(4-phenoxyphenoxy) acetamide was synthesized using a similar process, showcasing the methodology that could be adapted for the target compound (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically characterized using spectroscopic techniques such as IR, MS, and NMR, along with elemental analysis. These methods provide detailed insights into the compound's molecular configuration, bond formations, and functional groups (S. Geetha, R. Sribalan, S. Lakshmi, 2023).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including carbonylation and acetylation, leading to the formation of pharmacologically relevant molecules. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide illustrates the type of reactions these compounds might undergo (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-18-12-5-7-13(8-6-12)20-11-15(17)16-10-14-4-3-9-19-14/h3-9H,2,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHROMSXUJWIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]phenylalanine](/img/structure/B5665804.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)
![2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665817.png)

![2-[(3-methylpyridin-2-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5665858.png)
![4-{[5-(3-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5665863.png)
![4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5665867.png)
![5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5665873.png)

![[(3aS*,9bS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665883.png)
![(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol](/img/structure/B5665884.png)

![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5665900.png)
![rel-(4aS,7aS)-6-{3-[4-(3-methylphenyl)-1-piperazinyl]propanoyl}octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B5665906.png)